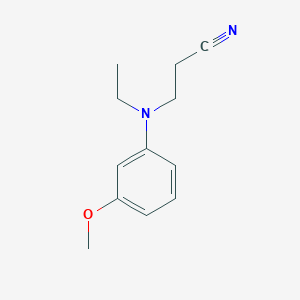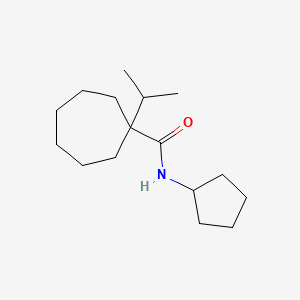
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide: is a chemical compound with the molecular formula C16H29NO and a molecular weight of 251.41 g/mol It is characterized by its unique structure, which includes a cyclopentyl group, an isopropyl group, and a cycloheptanecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide typically involves the following steps:
Formation of the Cycloheptanecarboxamide Core: The initial step involves the preparation of the cycloheptanecarboxamide core through the reaction of cycloheptanecarboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the cycloheptanecarboxamide intermediate.
Addition of the Isopropyl Group: The final step involves the addition of the isopropyl group through a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), amines (e.g., NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amides
Applications De Recherche Scientifique
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Cyclopentyl-1-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
N-Cyclopentyl-1-isopropylcycloheptanecarboxamide can be compared with other similar compounds, such as:
N-Cyclopentyl-1-isopropylcyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-Cyclopentyl-1-isopropylcyclooctanecarboxamide: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.
N-Cyclopentyl-1-isopropylcyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.
The uniqueness of this compound lies in its specific ring size and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
56471-70-6 |
|---|---|
Formule moléculaire |
C16H29NO |
Poids moléculaire |
251.41 g/mol |
Nom IUPAC |
N-cyclopentyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C16H29NO/c1-13(2)16(11-7-3-4-8-12-16)15(18)17-14-9-5-6-10-14/h13-14H,3-12H2,1-2H3,(H,17,18) |
Clé InChI |
NUTMIYRXXQBCST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCCCCC1)C(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)

![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
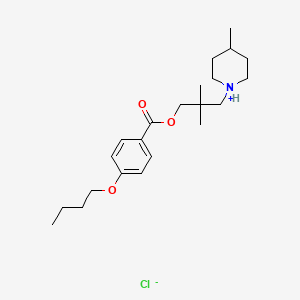
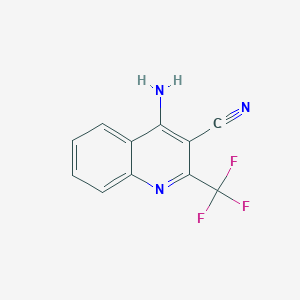

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

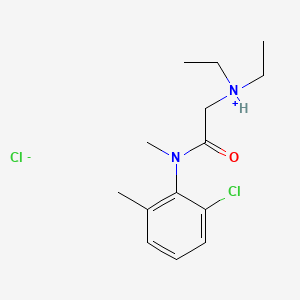
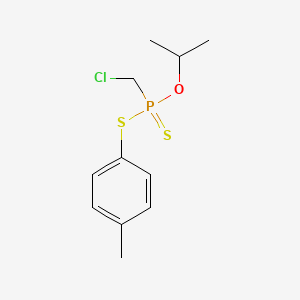
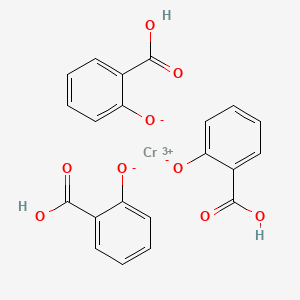

![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
